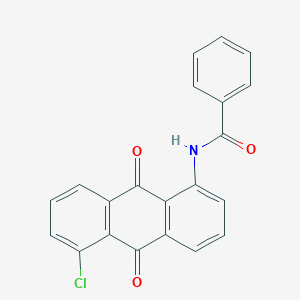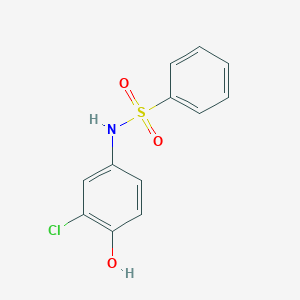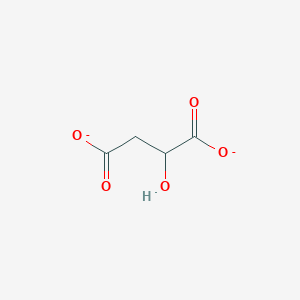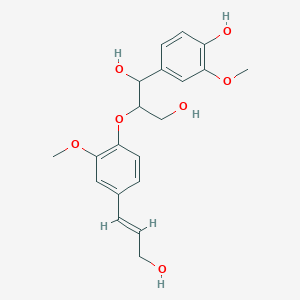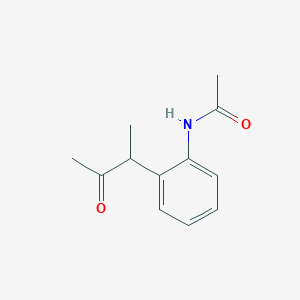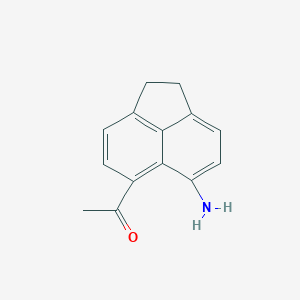
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)-, also known as acridine yellow G, is a fluorescent dye that is commonly used in scientific research. It is a member of the acridine family of dyes and has a unique chemical structure that makes it useful in a variety of applications. In
Wirkmechanismus
The mechanism of action of Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- is not fully understood, but it is believed to bind to nucleic acids and other biomolecules, causing a shift in its fluorescent properties. This shift in fluorescence can be used to detect the presence of the dye in cells and tissues.
Biochemische Und Physiologische Effekte
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- is generally considered to be non-toxic and has no known physiological effects. However, it should be handled with care and disposed of properly, as it may be harmful to the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- in lab experiments is its high sensitivity and specificity. It can be used to detect very small amounts of biomolecules and is relatively easy to use. However, one limitation is that it may interfere with certain biological processes and can be toxic to some organisms.
Zukünftige Richtungen
There are many future directions for research on Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)-. One area of interest is the development of new methods for synthesizing the dye, which could improve its efficiency and reduce its cost. Another area of interest is the development of new applications for the dye, such as in the detection of specific types of cancer cells or in the study of protein-protein interactions. Additionally, researchers may investigate the potential use of Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- in drug delivery or as a therapeutic agent.
Conclusion:
In conclusion, Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- is a useful fluorescent dye with many scientific research applications. Its unique chemical structure and fluorescent properties make it a valuable tool for studying biomolecules and cellular processes. While there are some limitations to its use, the future directions for research on Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- are promising and could lead to new discoveries in the field of biochemistry and molecular biology.
Synthesemethoden
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- can be synthesized using a variety of methods, including the condensation of 1-amino-9,10-dihydroEthanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- with ketones, such as acetone or cyclohexanone. The reaction typically takes place in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and produces a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- has a wide range of scientific research applications due to its fluorescent properties. It can be used as a stain for nucleic acids, proteins, and lipids in cells and tissues. It can also be used as a pH indicator and to detect the presence of certain ions, such as zinc and copper.
Eigenschaften
CAS-Nummer |
5209-01-8 |
|---|---|
Produktname |
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- |
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-(6-amino-1,2-dihydroacenaphthylen-5-yl)ethanone |
InChI |
InChI=1S/C14H13NO/c1-8(16)11-6-4-9-2-3-10-5-7-12(15)14(11)13(9)10/h4-7H,2-3,15H2,1H3 |
InChI-Schlüssel |
DDYLMTWTJIVUDQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=CC=C3C2=C(CC3)C=C1)N |
Kanonische SMILES |
CC(=O)C1=C2C(=CC=C3C2=C(CC3)C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





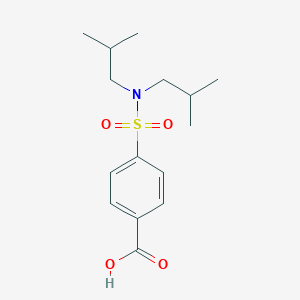
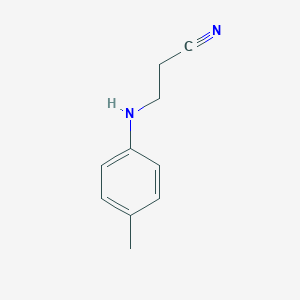
![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
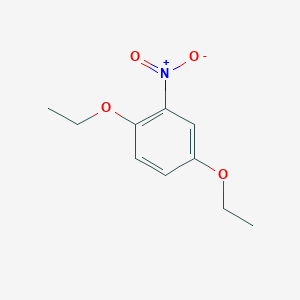
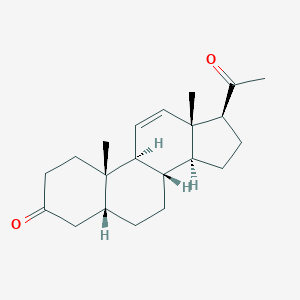
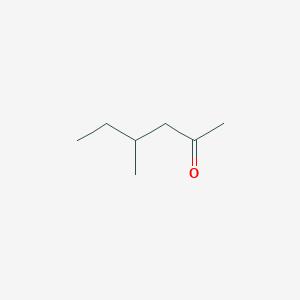
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)
